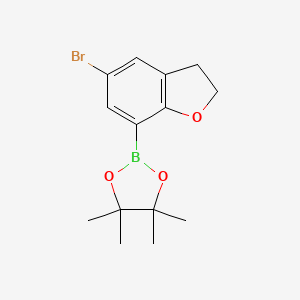

![molecular formula C16H13N3O4S B2944554 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946357-09-1](/img/structure/B2944554.png)

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

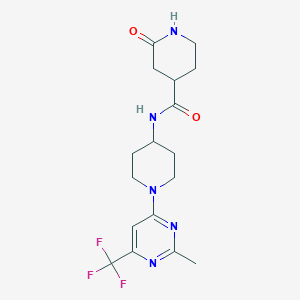

The compound is an isoxazole derivative with a thiazole ring and a dihydrobenzo[b][1,4]dioxin moiety . Isoxazole is a five-membered ring compound with an oxygen atom and a nitrogen atom. Thiazole is also a five-membered ring compound, but it contains a sulfur atom and a nitrogen atom. Dihydrobenzo[b][1,4]dioxin is a seven-membered ring with two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystal structure analysis, it’s difficult to provide a detailed analysis .Scientific Research Applications

Antibacterial and Antitumor Agents

Research on structurally related compounds, such as thiazolyl substituted pyrazol-5-ones and dibenzo[1,4]dioxin-1-carboxamides, has demonstrated significant antibacterial and antitumor activities. These studies highlight the potential of such compounds in developing new therapeutic agents. For example, certain analogs have shown promising antibacterial activity against significant pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing antibiotic resistance challenges. Similarly, derivatives of dibenzo[1,4]dioxin-1-carboxamides have been evaluated for their antitumor activity, demonstrating effectiveness against various cancer cell lines through mechanisms such as DNA intercalation, which could lead to the development of novel anticancer drugs.

- Antibacterial activity and QSAR studies of thiazolyl substituted pyrazol-5-ones: (M. Palkar et al., 2017)

- Antitumor evaluation of dibenzo[1,4]dioxin-1-carboxamides: (H. H. Lee et al., 1992)

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds with complex heterocyclic structures, including those similar to the queried compound, are of significant interest in medicinal chemistry and materials science. Research efforts in these areas focus on developing novel synthetic methodologies and understanding the chemical behavior of these compounds. For instance, studies on the microwave-assisted synthesis of thiazepine derivatives and the transformation of oxazole and thiazole molecules to carbenes underpin the versatility and reactivity of such chemical frameworks. These findings are crucial for designing compounds with desired properties and activities.

- Microwave-assisted synthesis of thiazepine derivatives: (J. Raval et al., 2012)

- Transformation of oxazole and thiazole molecules: (J. Ruiz & B. F. Perandones, 2009)

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as cholinesterase , which plays a crucial role in nerve signal transmission

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, leading to the inhibition of the target enzyme’s activity .

Biochemical Pathways

If the compound acts as a cholinesterase inhibitor, it could affect the cholinergic pathway, which plays a key role in memory and cognition .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.

Result of Action

If it acts as a cholinesterase inhibitor, it could increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This could potentially improve cognitive function, suggesting a possible therapeutic application for conditions like Alzheimer’s disease .

Properties

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-6-11(19-23-9)15(20)18-16-17-12(8-24-16)10-2-3-13-14(7-10)22-5-4-21-13/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMYHGDQAWVFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)

![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)

![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)

![5-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2944480.png)

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)

![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)

![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)

![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)